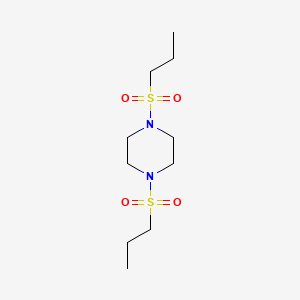![molecular formula C24H22N4O4 B10883506 2-(Benzoylamino)-N~1~-[3-(2-benzoylhydrazino)-3-oxopropyl]benzamide](/img/structure/B10883506.png)
2-(Benzoylamino)-N~1~-[3-(2-benzoylhydrazino)-3-oxopropyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Benzoylamino)-N~1~-[3-(2-benzoylhydrazino)-3-oxopropyl]benzamide is a complex organic compound characterized by its benzoylamino and benzoylhydrazino functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzoylamino)-N~1~-[3-(2-benzoylhydrazino)-3-oxopropyl]benzamide typically involves multi-step organic reactions. One common method includes the reaction of anthranylamide with propionic anhydride in an alkaline medium, followed by Schotten-Bauman acylation . The final step involves the use of a polar aprotic solvent like dimethyl sulfoxide (DMSO) to replace dimethylformamide (DMF), making the process more environmentally friendly .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. The use of cost-effective starting materials and environmentally benign solvents is crucial for industrial applications .
Análisis De Reacciones Químicas
Types of Reactions
2-(Benzoylamino)-N~1~-[3-(2-benzoylhydrazino)-3-oxopropyl]benzamide undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoyl derivatives, while reduction may produce amine derivatives .
Aplicaciones Científicas De Investigación
2-(Benzoylamino)-N~1~-[3-(2-benzoylhydrazino)-3-oxopropyl]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(Benzoylamino)-N~1~-[3-(2-benzoylhydrazino)-3-oxopropyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Benzoylamino)-3-(benzoyloxy)propyl benzoate
- 2-(Benzoylamino)-3-(benzoyloxy)-1-phenylpropyl benzoate
Uniqueness
What sets 2-(Benzoylamino)-N~1~-[3-(2-benzoylhydrazino)-3-oxopropyl]benzamide apart from similar compounds is its unique combination of benzoylamino and benzoylhydrazino groups. This unique structure contributes to its distinct chemical reactivity and potential biological activities .
Propiedades
Fórmula molecular |
C24H22N4O4 |
|---|---|
Peso molecular |
430.5 g/mol |
Nombre IUPAC |
2-benzamido-N-[3-(2-benzoylhydrazinyl)-3-oxopropyl]benzamide |
InChI |
InChI=1S/C24H22N4O4/c29-21(27-28-23(31)18-11-5-2-6-12-18)15-16-25-24(32)19-13-7-8-14-20(19)26-22(30)17-9-3-1-4-10-17/h1-14H,15-16H2,(H,25,32)(H,26,30)(H,27,29)(H,28,31) |
Clave InChI |
MKECNPHEKAUFBT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)NCCC(=O)NNC(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[4-(3-Bromobenzyl)piperazin-1-yl]-2-(naphthalen-2-yloxy)ethanone](/img/structure/B10883454.png)

![1-[(4-Chlorophenyl)sulfonyl]-4-(thiophen-3-ylmethyl)piperazine](/img/structure/B10883462.png)
![1-[(4-Chlorophenyl)sulfonyl]-4-(4-phenylbutan-2-yl)piperazine](/img/structure/B10883463.png)

![(4-Benzylpiperidin-1-yl)[1-(4-nitrobenzyl)piperidin-3-yl]methanone](/img/structure/B10883477.png)
![Piperidin-1-yl[1-(propan-2-yl)piperidin-3-yl]methanone](/img/structure/B10883484.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-(2-methylphenoxy)acetamide](/img/structure/B10883487.png)
![(4-Benzylpiperidin-1-yl){1-[(4-chlorophenyl)carbonyl]piperidin-3-yl}methanone](/img/structure/B10883493.png)
![4-{(2E)-2-[1-(4-methylphenyl)ethylidene]hydrazinyl}-3-nitrobenzonitrile](/img/structure/B10883499.png)
![2-[(1,3-benzoxazol-2-ylsulfanyl)methyl]-7-benzyl-8,9-diphenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10883512.png)
![2-(3-Methylphenoxy)-1-[4-(4-phenylpiperazin-1-yl)piperidin-1-yl]ethanone](/img/structure/B10883513.png)
